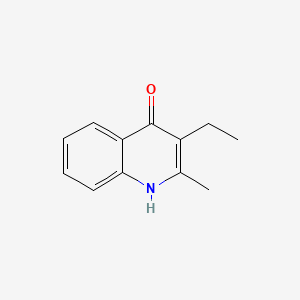

3-Ethyl-2-methylquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-2-methylquinolin-4-ol is a chemical compound with the CAS Number: 1888-01-3 . It has a molecular weight of 187.24 . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Ethyl-2-methylquinolin-4-ol, has been a topic of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methylquinolin-4-ol consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

3-Ethyl-2-methylquinolin-4-ol is a powder that is stored at room temperature . It has a melting point of 290-295°C . The compound has a molecular weight of 187.24 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Quinoline derivatives, including 3-Ethyl-2-methylquinolin-4-ol, have been found to exhibit pronounced antioxidant activity . This activity is determined by the rate of the reaction between OH radicals and quinoline derivatives . The antioxidant activity of these compounds can be compared with that of well-known antioxidants like vitamin C .

Fluorescence Probes

Quinoline derivatives can potentially be used as fluorescence probes . The quantum yields of these compounds are determined to reveal their potential application as fluorescence probes . The photophysical properties such as UV-Vis absorption and fluorescence maxima, and Stokes shift are also reported .

Antimicrobial Properties

Quinoline derivatives have been synthesized by various researchers as prototypical compounds . These compounds show pharmacological activity, particularly they have anti-microbial properties .

Anti-inflammatory Properties

Quinoline derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anti-cancer Properties

Quinoline derivatives have been found to have anti-cancer properties . This suggests that they could potentially be used in the development of new cancer treatments .

Anticonvulsant Properties

Quinoline derivatives have been found to have anticonvulsant properties . This suggests that they could potentially be used in the treatment of conditions characterized by seizures .

Antibacterial Agents

A novel series of quinolone-based heterocyclic derivatives, including 3-Ethyl-2-methylquinolin-4-ol, have been synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated . Most of the synthesized derivatives exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .

HPLC Column Separation

3-Ethyl-2-methylquinolin-4-ol can be used in the separation process on Newcrom R1 HPLC column . This application is particularly useful in analytical chemistry for the separation and identification of compounds .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future direction in this field may involve the development of new synthesis protocols and the exploration of the biological and pharmaceutical activities of quinoline derivatives .

Mecanismo De Acción

Target of Action

Quinoline derivatives, in general, have been known to interact with a variety of biological targets due to their versatile applications in medicinal and synthetic organic chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, often leading to downstream effects that can be beneficial for medicinal applications .

Result of Action

Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Propiedades

IUPAC Name |

3-ethyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDYPKCYYIOUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C2C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)

![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)

![1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2966607.png)

![1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2966610.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)